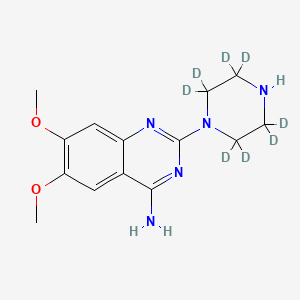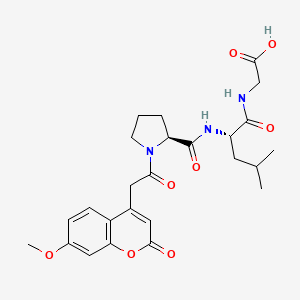
Romifidine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Romifidine-d4 Hydrochloride is a labeled compound with the chemical formula C13H18D4ClN3 and a relative molecular mass of 262.78 . It is the hydrochloride salt of a deuterated derivative of Romifidine. This compound is primarily used in pharmacokinetic research and biological analysis .
Méthodes De Préparation
The preparation of Romifidine-d4 Hydrochloride typically involves synthesizing the deuterated derivative of Romifidine and then reacting it with hydrochloric acid to obtain its hydrochloride form . The specific preparation method may vary depending on the experimental conditions or research purposes and needs to be adjusted according to specific needs .
Analyse Des Réactions Chimiques
Romifidine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Romifidine-d4 Hydrochloride is widely used in scientific research, including:
Pharmacokinetic Research: It is used as a tracer for quantitation during the drug development process.
Biological Analysis: It is used in various biological assays to study metabolic pathways in vivo.
Chemistry: It is used as a reference standard for chemical identification, qualitative, and quantitative analysis.
Medicine: It is used in veterinary medicine as a sedative primarily in large animals, most frequently horses.
Mécanisme D'action
Romifidine-d4 Hydrochloride acts as an agonist at the α2 adrenergic receptor subtype . This interaction leads to the inhibition of the release of norepinephrine, resulting in sedative and analgesic effects . The molecular targets and pathways involved include the central nervous system, where it induces sedation and analgesia .
Comparaison Avec Des Composés Similaires
Romifidine-d4 Hydrochloride is closely related in structure to Romifidine, which is also an α2 adrenergic receptor agonist . Other similar compounds include:
Clonidine: Another α2 adrenergic receptor agonist used in human medicine.
Xylazine: A veterinary sedative and analgesic with similar properties.
Detomidine: Another veterinary sedative used in large animals.
This compound is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies and biological analysis .
Propriétés
Formule moléculaire |
C9H10BrClFN3 |
|---|---|
Poids moléculaire |
298.57 g/mol |
Nom IUPAC |
N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |
Clé InChI |
SDXVSIWCVTYYQN-HGFPCDIYSA-N |
SMILES isomérique |
[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Br)F)([2H])[2H])[2H].Cl |
SMILES canonique |
C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)

![10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)
![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)
![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)
![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)



![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
